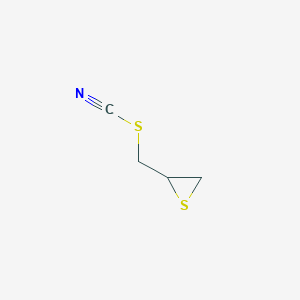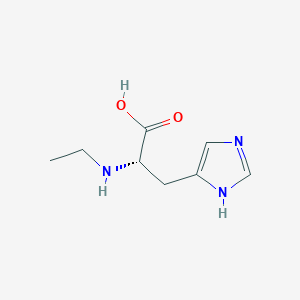
(Thiiran-2-yl)methyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Thiiran-2-yl)methyl thiocyanate is an organic compound that features a thiirane ring attached to a methyl thiocyanate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Thiiran-2-yl)methyl thiocyanate typically involves the reaction of thiirane with methyl thiocyanate under controlled conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: (Thiiran-2-yl)methyl thiocyanate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
科学的研究の応用
(Thiiran-2-yl)methyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (Thiiran-2-yl)methyl thiocyanate involves its ability to interact with various molecular targets. The thiirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biomolecules, potentially altering their function and activity.
類似化合物との比較
Thiazole: A heterocyclic compound containing both sulfur and nitrogen, thiazole has diverse biological activities.
Thiophene: Another sulfur-containing heterocycle, thiophene is widely used in organic electronics and pharmaceuticals.
Uniqueness: (Thiiran-2-yl)methyl thiocyanate is unique due to the presence of both a thiirane ring and a thiocyanate group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
59288-34-5 |
|---|---|
分子式 |
C4H5NS2 |
分子量 |
131.2 g/mol |
IUPAC名 |
thiiran-2-ylmethyl thiocyanate |
InChI |
InChI=1S/C4H5NS2/c5-3-6-1-4-2-7-4/h4H,1-2H2 |
InChIキー |
QOUXGXGPFMNVTK-UHFFFAOYSA-N |
正規SMILES |
C1C(S1)CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)




![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)
![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)


![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)

